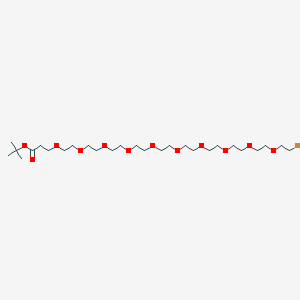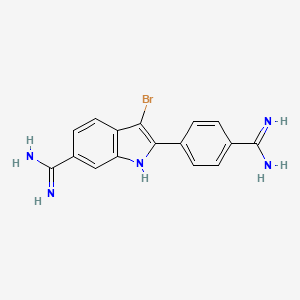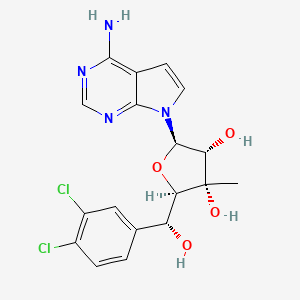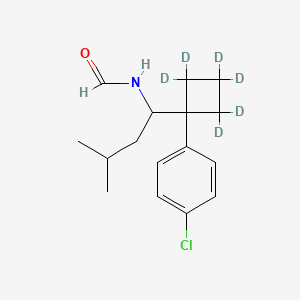![molecular formula C54H75N13O6S B15144795 N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PP-biotin, also known as Polypropylene-biotin, is a compound that combines the properties of polypropylene and biotin. Polypropylene is a thermoplastic polymer used in a wide variety of applications, while biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. The combination of these two components results in a compound with unique properties that can be utilized in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PP-biotin typically involves the chemical modification of polypropylene to introduce biotin moieties. This can be achieved through various methods, including:
Grafting: Biotin can be grafted onto polypropylene using reactive intermediates such as maleic anhydride. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Coupling Reactions: Biotin can be coupled to polypropylene using coupling agents like carbodiimides or succinimidyl esters. These reactions often require mild conditions and can be performed in organic solvents.
Industrial Production Methods
Industrial production of PP-biotin involves scaling up the synthetic methods mentioned above. The process typically includes:
Polymerization: Polypropylene is first polymerized using standard industrial techniques.
Functionalization: The polymer is then functionalized with biotin using grafting or coupling reactions.
Purification: The final product is purified to remove any unreacted biotin or other impurities.
化学反应分析
Types of Reactions
PP-biotin can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions, leading to the formation of biotin sulfoxide or biotin sulfone.
Reduction: Reduction reactions can convert biotin sulfoxide or biotin sulfone back to biotin.
Substitution: The biotin moiety can participate in substitution reactions, where functional groups on the biotin are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include biotin derivatives such as biotin sulfoxide, biotin sulfone, and various substituted biotin compounds.
科学研究应用
PP-biotin has a wide range of applications in scientific research, including:
Chemistry: PP-biotin can be used as a functionalized polymer in various chemical reactions and processes.
Biology: In biological research, PP-biotin can be used for biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection and purification.
Medicine: PP-biotin can be used in drug delivery systems, where the biotin moiety can target specific cells or tissues.
Industry: In industrial applications, PP-biotin can be used in the production of biotinylated materials for various purposes, including diagnostics and biotechnology.
作用机制
The mechanism of action of PP-biotin involves the interaction of the biotin moiety with specific molecular targets. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The biotin moiety in PP-biotin can bind to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.
相似化合物的比较
PP-biotin can be compared with other biotinylated compounds, such as:
Biotinylated Proteins: These are proteins that have been chemically modified to include biotin moieties. They are commonly used in biochemical assays and diagnostic tests.
Biotinylated Nucleic Acids: These are nucleic acids that have been modified to include biotin, allowing for their detection and purification.
Biotinylated Polymers: These are polymers that have been functionalized with biotin, similar to PP-biotin. They can be used in various applications, including drug delivery and biotechnology.
PP-biotin is unique in that it combines the properties of polypropylene and biotin, resulting in a compound with enhanced stability and functionality compared to other biotinylated compounds.
属性
分子式 |
C54H75N13O6S |
|---|---|
分子量 |
1034.3 g/mol |
IUPAC 名称 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-[2-[4-[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethylamino]-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1 |
InChI 键 |
QDWFTKGFKIYDLX-UJLKPDLOSA-N |
手性 SMILES |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
规范 SMILES |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)





![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

